molecular formula C22H18F3N3O3 B2368573 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide CAS No. 1421456-77-0

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide

Cat. No.: B2368573
CAS No.: 1421456-77-0
M. Wt: 429.399
InChI Key: SICOJVJCYKICQU-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide is a compound with significant scientific interest due to its unique chemical structure and potential applications in various fields, such as chemistry, biology, medicine, and industry

Scientific Research Applications

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide has diverse applications across various fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

  • Biology: : Studied for its potential role in inhibiting certain enzymes and pathways, which can be useful in understanding biological processes.

  • Medicine: : Investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory effects.

  • Industry: : Employed in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide typically involves multiple steps, including the formation of key intermediates and subsequent reactions to build the desired compound. Common synthetic routes include:

  • Formation of 4-oxoquinazolin-3(4H)-yl Intermediate: : This intermediate can be synthesized by reacting 2-aminobenzoic acid with formamide under specific reaction conditions such as elevated temperatures and the presence of a catalyst.

  • Preparation of 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl Intermediate: : This intermediate is generally prepared by the reaction of 3-(trifluoromethyl)phenol with 4-bromo-2-butyne in the presence of a base like potassium carbonate.

  • Coupling Reaction: : The final step involves coupling the two intermediates using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using optimized reaction conditions and continuous flow chemistry techniques to ensure efficiency and high yield. Process optimization may involve the use of automated systems, precise temperature control, and advanced purification methods like chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide undergoes several types of chemical reactions, including:

  • Oxidation: : Can be oxidized under strong oxidizing conditions to form quinazolinone derivatives.

  • Reduction: : Reduction reactions may convert the compound into various reduced forms.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can introduce different functional groups to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing agents: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution reagents: : Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alkoxides)

Major Products

The products formed from these reactions vary based on the type of reaction and conditions but may include:

  • Quinazolinone derivatives: : Resulting from oxidation reactions

  • Reduced forms: : Resulting from reduction reactions

  • Functionalized derivatives: : Resulting from substitution reactions

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide involves its interaction with molecular targets within biological systems:

  • Molecular Targets: : May include specific enzymes, receptors, or pathways that the compound binds to or modulates.

  • Pathways Involved: : The compound may affect signaling pathways, leading to changes in cellular functions and responses, which contribute to its observed biological effects.

Comparison with Similar Compounds

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: : May include other quinazolinone derivatives or compounds with trifluoromethylphenoxy groups.

  • Unique Features: : The presence of both the quinazolinone and trifluoromethylphenoxy moieties in the same molecule provides unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3/c23-22(24,25)16-6-5-7-17(14-16)31-13-4-3-11-26-20(29)10-12-28-15-27-19-9-2-1-8-18(19)21(28)30/h1-2,5-9,14-15H,10-13H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICOJVJCYKICQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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